N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound It is characterized by the presence of a thiourea group, a phenyl ring, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves the reaction of a trichloromethyl ketone with a thiourea derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE may involve large-scale batch reactions. The use of continuous flow reactors can also be considered to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Scientific Research Applications
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-propionamide
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group and thiourea moiety make it particularly interesting for research and industrial applications.
Properties
Molecular Formula |
C13H16Cl3N3OS |
---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]butanamide |
InChI |
InChI=1S/C13H16Cl3N3OS/c1-2-6-10(20)18-11(13(14,15)16)19-12(21)17-9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
WSDKQHJFKQWJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.